(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Overview
Description
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and is modified with several functional groups that enhance its chemical reactivity and potential utility.
Mechanism of Action
Target of Action
The primary targets of this compound are the lipoxygenase and xanthine oxidase enzymes . These enzymes play crucial roles in the body’s inflammatory response and purine metabolism, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of the lipoxygenase and xanthine oxidase enzymes, preventing them from catalyzing their respective reactions .
Biochemical Pathways
By inhibiting lipoxygenase, the compound interferes with the arachidonic acid pathway , which is responsible for the production of leukotrienes, a group of inflammatory mediators . On the other hand, inhibition of xanthine oxidase disrupts the purine degradation pathway , reducing the production of uric acid .
Pharmacokinetics
The compound’s inhibitory effects on lipoxygenase and xanthine oxidase suggest that it is bioavailable and can reach its targets in the body .
Result of Action
The inhibition of lipoxygenase and xanthine oxidase by the compound leads to a decrease in the production of leukotrienes and uric acid, respectively. This can result in reduced inflammation and lower levels of uric acid in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy, methyl, and piperazinyl groups through various organic reactions such as alkylation, acylation, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The methyl and piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the pyridinyl group would produce a piperidine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.
Piperazine derivatives: Compounds with piperazine rings and varying substituents.
Pyridine derivatives: Compounds with pyridine rings and different functional groups.
Uniqueness
What sets (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-17(25)16(13-24-8-6-23(2)7-9-24)21-19(14)20(26)18(27-21)11-15-4-3-5-22-12-15/h3-5,10-12,25H,6-9,13H2,1-2H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRBWBSVSMPWGS-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCN(CC4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCN(CC4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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